4-(苄氧基)丁-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

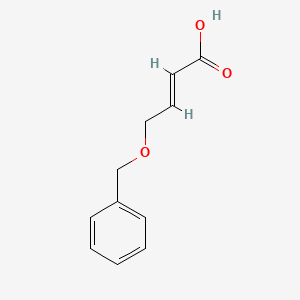

The synthesis of 4-(Benzyloxy)but-2-enoic acid can be achieved through various methods. One such method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid .Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)but-2-enoic acid consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis

4-(Benzyloxy)but-2-enoic acid can undergo various chemical reactions. For instance, it can undergo catalytic protodeboronation, a process that involves the removal of a boron atom from a boronic ester . It can also participate in formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Benzyloxy)but-2-enoic acid can be determined using various analytical techniques. For instance, its molecular weight is 192.21 . More detailed properties like melting point, boiling point, and density can be determined using specific laboratory techniques .科学研究应用

1. 配位化合物中的发光特性

4-(苄氧基)丁-2-烯酸衍生物已被用作镧系配位化合物合成的配体。这些化合物,如 Tb(3+) 和 Eu(3+) 配合物,展示了对发光性质的给电子和吸电子基团的影响的显著见解。在这些衍生物上引入给电子取代基会增强 Tb(3+) 配合物的发光,而吸电子基团会由于通过各种跃迁耗散能量而降低发光效率 (Sivakumar 等人,2010)。

2. 在杂环化合物合成中的作用

4-(苄氧基)丁-2-烯酸及其衍生物在杂环化合物的合成中起着至关重要的作用。例如,由取代的二苯甲酮和芴酮衍生的腙与这些衍生物反应生成 2-(2-亚烷基肼基) 衍生物。这些衍生物作为合成 3-腙基-3H-呋喃-2-酮的初始化合物至关重要 (Komarova 等人,2011)。

3. 取代苯甲酸的能量学研究

对线性 4-n-烷氧基苯甲酸(包括 4-(苄氧基)丁-2-烯酸衍生物)的能量学研究集中于了解将烷氧基链引入苯甲酸环中的焓效应。这涉及测量标准摩尔生成焓并研究它们对取代苯甲酸能量学的结构贡献 (Silva 等人,2010)。

4. 在金属离子配位中的应用

4-(苄氧基)丁-2-烯酸衍生物已在空气-水界面和 Langmuir-Blodgett 薄膜中金属离子配位的背景下进行了研究。这些研究调查了这些衍生物如何与各种金属离子(如 Al(3+) 和 Eu(3+))相互作用,从而影响所形成配位化合物的性质 (Yang 等人,2011)。

5. 生物活性化合物合成

4-(苄氧基)丁-2-烯酸衍生物被认为是有价值的结构单元,用于合成生物活性化合物。已经开发出一种结合微波辅助和三氟甲磺酸镱催化剂的高效方案来合成这些化合物,从各种(杂)芳香酮开始 (Tolstoluzhsky 等人,2008)。

6. 配位聚合物和光物理性质

涉及 4-(苄氧基)丁-2-烯酸衍生物的研究还包括基于镧系的配位聚合物的合成和分析。这些研究探索了这些聚合物的合成、晶体结构和光物理性质,这些聚合物被用作各种镧系离子的载体 (Sivakumar 等人,2011)。

未来方向

作用机制

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that it may interact with various molecular targets depending on the specific reactions it’s involved in.

Mode of Action

It’s known to be involved in the protodeboronation of alkyl boronic esters, a process that utilizes a radical approach . This suggests that the compound may interact with its targets through radical mechanisms, leading to changes in the targets’ chemical structure and function.

Biochemical Pathways

This process is part of a larger sequence of reactions known as the hydromethylation sequence, which has been applied to various compounds . The downstream effects of these reactions would depend on the specific context in which the compound is used.

Result of Action

The molecular and cellular effects of 4-(Benzyloxy)but-2-enoic acid’s action would depend on the specific reactions it’s involved in. For instance, in the protodeboronation of alkyl boronic esters, it contributes to the formation of new compounds through a radical mechanism .

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)but-2-enoic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage temperature . .

属性

IUPAC Name |

(E)-4-phenylmethoxybut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-7H,8-9H2,(H,12,13)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYGHDAKKDAOBO-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-isopropylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2917882.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2917888.png)

![5-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2917893.png)

![5-(3-chlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2917895.png)

![3,3-Dimethyl-1-[4-(trifluoromethyl)thiophene-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2917896.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917898.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2917901.png)

![2-((5-(4-([1,1'-Biphenyl]-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2917905.png)